

In-Depth Technical Guide: 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid

Cat. No.: B576059

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CAS Number: 174543-78-3

This technical guide provides a comprehensive overview of **1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid**, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, also known as 1-Cbz-3-methylpiperidine-3-carboxylic acid, is a derivative of piperidine-3-carboxylic acid featuring a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a methyl group at the 3-position. The Cbz group provides stability during synthetic transformations and can be readily removed under specific conditions, making this compound a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties

Property	Value
CAS Number	174543-78-3
Molecular Formula	C ₁₅ H ₁₉ NO ₄
Molecular Weight	277.32 g/mol
Appearance	White to yellow solid
Purity	>95%
Boiling Point (Predicted)	440.3 ± 45.0 °C at 760 Torr
Density (Predicted)	1.224 ± 0.06 g/cm ³ at 20 °C
Refractive Index (Predicted)	1.556
Storage Conditions	Sealed in a dry place at room temperature (20 to 22 °C)

Synthesis

The synthesis of **1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid** typically involves the alkylation of a protected piperidine-3-carboxylic acid precursor. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis via Alkylation

This protocol is adapted from general methods for the C-alkylation of α-amino acid derivatives.

Materials:

- 1-Benzyl 3-methyl piperidine-1,3-dicarboxylate
- Lithium diisopropylamide (LDA) solution
- Methyl iodide (CH₃I)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (HCl), aqueous solution

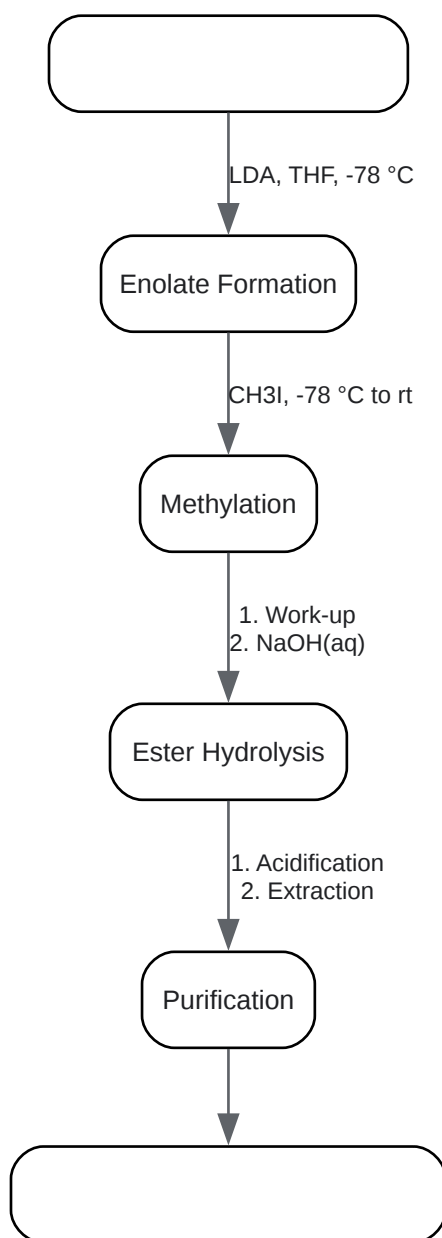
- Sodium hydroxide (NaOH), aqueous solution
- Diethyl ether or Ethyl acetate
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4), anhydrous
- Argon or Nitrogen gas
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer and stirring bar
- Cooling bath (e.g., dry ice/acetone)

Procedure:

- Preparation of the Enolate:
 - In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-Benzyl 3-methyl piperidine-1,3-dicarboxylate in anhydrous THF.
 - Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
 - Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise to the cooled solution while stirring. The addition of LDA generates the corresponding lithium enolate. The reaction mixture is typically stirred at this temperature for 1-2 hours.
- Alkylation:
 - To the enolate solution, add methyl iodide (CH_3I) dropwise at $-78\text{ }^{\circ}\text{C}$.
 - Allow the reaction mixture to stir at $-78\text{ }^{\circ}\text{C}$ for several hours, then slowly warm to room temperature and stir overnight.
- Work-up and Ester Hydrolysis:
 - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

- Extract the aqueous layer with diethyl ether or ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude methylated diester.
- To the crude diester, add a solution of aqueous sodium hydroxide and an appropriate alcohol (e.g., methanol or ethanol) and stir at room temperature or with gentle heating to hydrolyze the methyl ester.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Purification:
 - After hydrolysis, acidify the reaction mixture with a dilute aqueous HCl solution to a pH of approximately 3-4.
 - Extract the product into an organic solvent such as ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid**.

Diagram 1: Synthetic Workflow



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Caption: A generalized workflow for the synthesis of the target compound.

Applications in Drug Discovery

While specific biological activities for **1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid** are not extensively reported in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Piperidine scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates. The introduction of a methyl group at the 3-

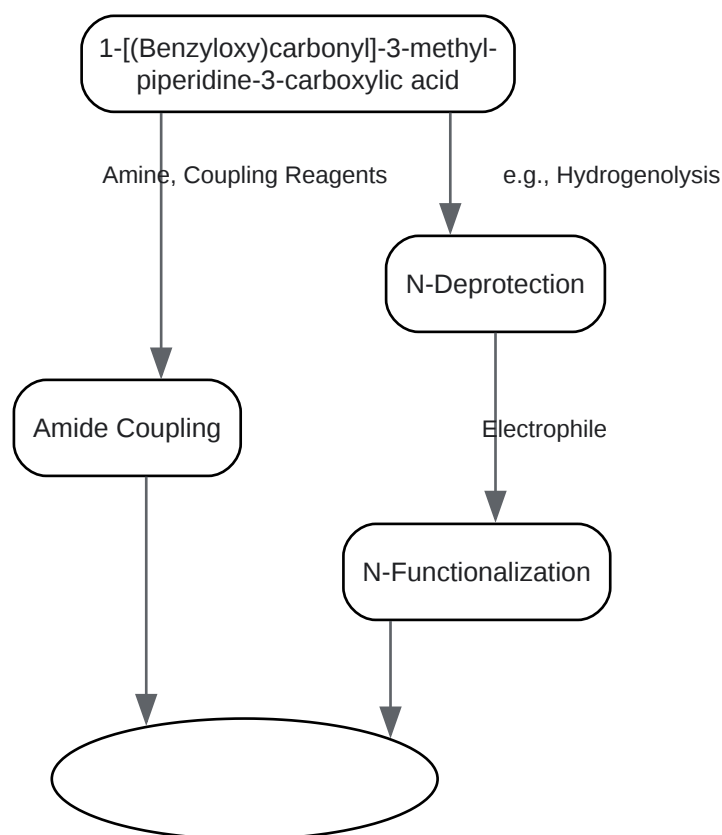
position creates a chiral center, which can be crucial for achieving specific and potent interactions with biological targets.

This compound serves as a valuable building block for creating libraries of 3,3-disubstituted piperidine derivatives. These derivatives can be screened for a wide range of biological activities, including but not limited to:

- Enzyme inhibitors
- Receptor agonists or antagonists
- Ion channel modulators

The carboxylic acid functionality allows for further modifications, such as amide bond formation, to introduce diverse chemical groups and explore structure-activity relationships (SAR). The Cbz protecting group can be removed to allow for further functionalization of the piperidine nitrogen.

Diagram 2: Role as a Chemical Building Block



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Caption: Potential synthetic pathways utilizing the target compound.

Safety Information

Table 2: Hazard and Precautionary Statements

Category	Statement
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com